2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid
CAS No.: 2248280-85-3
Cat. No.: VC12000289
Molecular Formula: C15H18FNO4
Molecular Weight: 295.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248280-85-3 |
|---|---|
| Molecular Formula | C15H18FNO4 |
| Molecular Weight | 295.31 g/mol |
| IUPAC Name | 7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-4-5-11(16)12(13(18)19)10(9)8-17/h4-5H,6-8H2,1-3H3,(H,18,19) |
| Standard InChI Key | KTZHQULAPBYMKY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(C=C2)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(C=C2)F)C(=O)O |
Introduction
Synthesis Methods
The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step reactions starting from simple precursors. Common methods include the Pictet-Spengler reaction, which forms the isoquinoline ring, followed by reduction to obtain the tetrahydroisoquinoline. The introduction of the Boc group and fluorine can be achieved through subsequent modification steps.
Synthesis Steps:
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Pictet-Spengler Reaction: Formation of the isoquinoline ring.
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Reduction: Conversion to tetrahydroisoquinoline.
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Boc Protection: Introduction of the tert-butoxy carbonyl group.
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Fluorination: Introduction of the fluorine atom.
Biological Activities
Tetrahydroisoquinolines have been studied for various biological activities, including antiproliferative, antimicrobial, and neuroprotective effects. The presence of a fluorine atom can enhance these activities by improving bioavailability and interaction with biological targets.
| Biological Activity | Description |
|---|---|
| Antiproliferative | Potential activity against cancer cell lines. |
| Antimicrobial | Activity against bacterial and fungal pathogens. |
| Neuroprotective | Potential protective effects on neuronal cells. |
Research Findings and Applications
While specific research findings for 2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid are not available, related compounds have shown promising results in drug discovery. For example, derivatives of tetrahydroisoquinolines have been explored as anticancer agents due to their ability to inhibit cell growth in various cancer cell lines .
Future Directions:
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Pharmacological Studies: Investigating the pharmacokinetic and pharmacodynamic properties of this compound.
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Biological Screening: Testing for antimicrobial and anticancer activities.
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Chemical Modifications: Exploring structural modifications to enhance biological activity.
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